molecular formula C5H9N2O5P B14232602 1H-imidazole;2-phosphonoacetic acid CAS No. 499112-28-6

1H-imidazole;2-phosphonoacetic acid

Cat. No.: B14232602
CAS No.: 499112-28-6
M. Wt: 208.11 g/mol
InChI Key: UCOXZJFRAARURA-UHFFFAOYSA-N
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Description

1H-Imidazole-2-phosphonoacetic acid is a hypothetical compound combining the imidazole heterocycle with a phosphonoacetic acid substituent. The phosphono group (-PO(OH)₂) confers strong acidity and metal-chelating capabilities, which may influence applications in catalysis, medicinal chemistry, or materials science. This article draws parallels with structurally or functionally related imidazole derivatives to infer its behavior.

Properties

CAS No.

499112-28-6

Molecular Formula

C5H9N2O5P

Molecular Weight

208.11 g/mol

IUPAC Name

1H-imidazole;2-phosphonoacetic acid

InChI

InChI=1S/C3H4N2.C2H5O5P/c1-2-5-3-4-1;3-2(4)1-8(5,6)7/h1-3H,(H,4,5);1H2,(H,3,4)(H2,5,6,7)

InChI Key

UCOXZJFRAARURA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN1.C(C(=O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole;2-phosphonoacetic acid typically involves the condensation of imidazole with phosphonoacetic acid under controlled conditions. One common method is the reaction of imidazole with a phosphonoacetate ester in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 1H-imidazole;2-phosphonoacetic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-imidazole;2-phosphonoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered chemical properties.

    Substitution: The imidazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

1H-imidazole;2-phosphonoacetic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-imidazole;2-phosphonoacetic acid involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The phosphonoacetic acid moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent processes. The imidazole ring can also participate in hydrogen bonding and coordination interactions, further enhancing its inhibitory effects.

Comparison with Similar Compounds

Structural and Electronic Features

Imidazole derivatives vary significantly based on substituents, which modulate electronic effects and tautomeric equilibria:

  • 1H-Benzo[d]imidazole derivatives (e.g., 1-benzyl-2-phenyl-1H-benzo[d]imidazole): The fused benzene ring enhances aromaticity, stabilizing the imidazole core. Substituents like benzyl groups alter steric and electronic profiles, impacting reactivity in catalytic systems .
  • Benzenesulfonamide-bearing 1H-imidazolethiols : The sulfonamide and thiol groups introduce hydrogen-bonding and tautomeric flexibility. NMR studies show thiol tautomers dominate in DMSO-d₆, with C-SH carbons resonating near 163 ppm .
  • Ethyl 1H-imidazole-1-acetate: The acetate ester group reduces acidity compared to phosphonoacetic acid, favoring applications in prodrugs or agrochemicals .

Hypothesized Properties of 1H-Imidazole-2-Phosphonoacetic Acid:

  • The phosphono group would increase acidity (pKa ~2–3 for -PO(OH)₂ vs. ~4–5 for -COOH in acetic acid derivatives).

Physicochemical Properties

Compound Substituent Acidity (pKa) Key Applications
1H-Imidazole-2-phosphonoacetic acid -PO(OH)₂-CH₂-COOH ~2–3 (estimated) Catalysis, enzyme inhibition
Ethyl 1H-imidazole-1-acetate -CH₂-COOEt ~4–5 Pharmaceuticals, agrochemicals
1-Propyl-1H-imidazole-2-sulfonamide -SO₂NH₂ ~1–2 (sulfonamide) Antimicrobial agents
Benzenesulfonamide-imidazolethiol -SO₂NH₂, -SH ~8–9 (thiol) Tautomerism studies

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